3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide
Description
3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in DNA and RNA
Properties
IUPAC Name |
3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-18-16(24)8-10-22(2)15-12-14(19-9-11-23)20-17(21-15)13-6-4-3-5-7-13/h3-7,12,23H,8-11H2,1-2H3,(H,18,24)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRSXBSMCNAGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN(C)C1=NC(=NC(=C1)NCCO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the phenyl group and the hydroxyethylamino side chain. The final step involves the attachment of the N-methylpropanamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-bis(2-hydroxyethylamino)-3,6-diaziridinylbenzoquinone: Another compound with hydroxyethylamino groups, known for its antineoplastic properties.
H2S Fluorescent Probe, P3: A compound with similar structural features used as a fluorescent probe in biological studies.
Uniqueness
Its structural complexity and versatility make it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
